N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide
説明
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-8(20)19-5-4-9-10(6-17)15(23-12(9)7-19)18-14(21)11-2-3-13(16)22-11/h2-3H,4-5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIORQXSMDBQMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a complex heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core and a bromothiophene moiety, which contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 396.26 g/mol.
The primary biological activities of this compound are linked to its interaction with specific kinases and enzymes:
- Inhibition of JNK Kinases : The compound has been shown to selectively inhibit Jun N-terminal kinases (JNK2 and JNK3), which play critical roles in cell signaling pathways associated with inflammation and apoptosis. This inhibition leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting apoptosis in cancer cells.
- Anti-inflammatory Effects : N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide demonstrates significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is particularly relevant in models of neuroinflammation where it suppresses nitric oxide (NO) production in microglial cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide resulted in significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways while concurrently inhibiting cell proliferation.
- Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound effectively reduced inflammatory markers. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation is a contributing factor .
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
- Mechanism of Action : The compound primarily targets specific kinases such as JNK2 and JNK3. By inhibiting these kinases, it disrupts critical signaling pathways involved in cell proliferation and survival. This action leads to a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting their division.
- Case Studies : In laboratory settings, the compound has demonstrated promising cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating its potency compared to standard treatments like doxorubicin .
2. Anti-inflammatory Properties
The compound also exhibits notable anti-inflammatory effects, which are crucial for developing therapies for various inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, polar aprotic solvents like DMF or dichloromethane/ethanol mixtures (1:1) are often optimal for thienopyridine derivatives, as shown in analogous syntheses . Fractional factorial designs can minimize experimental runs while assessing interactions between parameters like reaction time and stoichiometry . Monitor purity via HPLC and adjust recrystallization solvents (e.g., acetonitrile or ethyl acetate) based on solubility profiles .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR to verify tetrahydrothienopyridine ring conformation and bromothiophene substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular ion validation . Cross-reference with computational NMR predictions (e.g., DFT-based tools) to resolve ambiguities in complex splitting patterns .
Q. What experimental protocols ensure stability during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varied conditions (light, humidity, temperature). Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thiophene moiety. Use TLC or UV-Vis spectroscopy to monitor degradation products over time. Safety data for structurally similar compounds recommend PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of this compound?
- Methodological Answer : Apply quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic substitution vs. cycloaddition). Validate with kinetic isotope effects (KIEs) or substituent-tuning experiments. ICReDD’s workflow integrates computational reaction path searches with experimental validation to resolve mechanistic disputes .
Q. What strategies are effective for designing in vitro assays to evaluate biological activity while minimizing interference from solubility limitations?
- Methodological Answer : Pre-screen solubility in DMSO/PBS mixtures (≤1% DMSO) using nephelometry. For low-solubility compounds, employ nanoformulation (e.g., liposomal encapsulation) or use surrogate solvents like cyclodextrin complexes. Optimize assay buffers (pH 7.4, 0.01% Tween-20) to mimic physiological conditions. Include vehicle controls to isolate solvent effects .
Q. How can researchers address discrepancies in bioactivity data across different cell lines or model systems?
- Methodological Answer : Perform meta-analysis of dose-response curves (IC₅₀/EC₅₀) across models, accounting for variables like membrane permeability (logP) and efflux pump expression (e.g., P-gp). Use CRISPR-edited isogenic cell lines to isolate genetic contributors. Cross-validate with ex vivo tissue models to confirm target engagement .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for bromothiophene-containing analogs?
- Methodological Answer : Synthesize a focused library with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Pair with surface plasmon resonance (SPR) to measure real-time kinetics. Corrogate SAR trends with electrostatic potential maps (MEPs) from QM calculations .
Q. How can process parameters be scaled for pilot-scale synthesis without compromising enantiomeric purity?
- Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC at critical stages (e.g., after cyclization). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time feedback .
Data Contradiction Analysis Framework
- Example Scenario : Conflicting reports on catalytic efficiency in acetyl group transfer reactions.
- Resolution : Compare reaction conditions (e.g., solvent dielectric constant, base strength). Replicate experiments with controlled humidity (to rule out hydrolysis). Use kinetic profiling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
